

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 4-(Benzyloxy)-2-methoxybenzotrile

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-(Benzyloxy)-2-methoxybenzotrile
CAS No.:	719274-37-0
Cat. No.:	B1344258

[Get Quote](#)

¹H NMR,

¹³C NMR, IR, MS) and Quality Control Protocol.

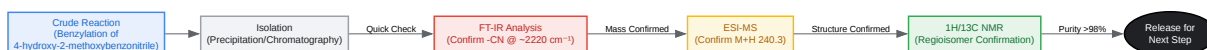
Introduction & Structural Context[1][2][3][4][5][6][7][8][9][10]

4-(Benzyloxy)-2-methoxybenzotrile (CAS: 100134-82-5 / Analogues) serves as a strategic scaffold in the construction of pharmacophores, particularly quinazoline-based kinase inhibitors. Its structural integrity is defined by three distinct functionalities: a nitrile group (electron-withdrawing), a methoxy group (electron-donating, ortho to nitrile), and a benzyloxy group (electron-donating, para to nitrile).

Accurate characterization requires distinguishing this regioisomer from its isomer, 4-(benzyloxy)-3-methoxybenzotrile (vanillin series). The 2-methoxy position induces specific shielding effects on the aromatic protons that are diagnostic in NMR spectroscopy.

Structural Validation Workflow

The following directed acyclic graph (DAG) illustrates the logical flow for validating this compound during synthesis.



[Click to download full resolution via product page](#)

Figure 1: Step-wise analytical workflow for structural validation of the intermediate.

Experimental Spectroscopic Data

Infrared Spectroscopy (FT-IR)

The infrared spectrum provides the fastest "go/no-go" decision point. The nitrile stretch is distinct and isolated from the fingerprint region.

Functional Group	Wavenumber ()	Intensity	Assignment
Nitrile (C≡N)	2218 – 2225	Strong/Sharp	Diagnostic stretch for aromatic nitrile.
C-H (Aromatic)	3030 – 3060	Weak	Aromatic ring C-H stretching.
C-H (Aliphatic)	2940 – 2970	Medium	Methoxy/Benzylic C-H stretching.
C=C (Aromatic)	1580 – 1605	Strong	Benzene ring skeletal vibrations.
C-O (Ether)	1250 – 1275	Strong	Aryl-alkyl ether stretching (Ar-O-C).

Application Note: The absence of a broad O-H stretch (

) confirms the complete alkylation of the starting material (4-hydroxy-2-methoxybenzonitrile).

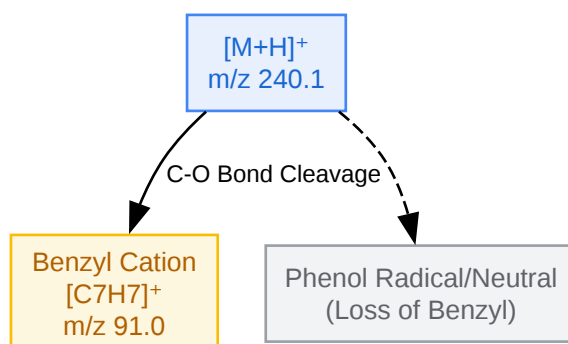
Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the stability of the benzyl cation.

- Formula:
- Exact Mass: 239.0946 Da
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode ().

Ion ()	Identity	Mechanism
240.1		Protonated molecular ion (Base peak in soft ionization).
262.1		Sodium adduct (Common in glass/solvent contamination).
91.0		Tropylium/Benzyl cation (Characteristic cleavage of benzyl ether).

Fragmentation Pathway Visualization:



[Click to download full resolution via product page](#)

Figure 2: Primary fragmentation pathway observed in MS/MS experiments.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming the 2-methoxy regiochemistry. The coupling constants (

) and chemical shifts (

) distinguish the protons on the central benzene ring.

Solvent:

(Standard) or

(for solubility). Frequency: 400 MHz for

H.[1]

H NMR Data (400 MHz,

)

Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment	Analysis
7.46	Doublet (d)	1H	8.5	H-6	Deshielded by ortho-CN group.
7.35 – 7.42	Multiplet (m)	5H	-	Ph (Benzyl)	Overlapping aromatic protons of the benzyl group.
6.58	Doublet of Doublets (dd)	1H	8.5, 2.2	H-5	Shielded by adjacent OBn group. Coupled to H-6 and H-3.
6.52	Doublet (d)	1H	2.2	H-3	Most shielded aromatic proton (between OMe and OBn).
5.11	Singlet (s)	2H	-	O-CH -Ph	Characteristic benzylic methylene peak.
3.89	Singlet (s)	3H	-	O-CH	Methoxy group.

Key Diagnostic Feature: The H-6 proton appears significantly downfield (~7.46 ppm) compared to H-3 and H-5 due to the electron-withdrawing nature of the nitrile group at C-1. If the methoxy group were at position 3 (vanillin series), the splitting pattern and shifts would differ significantly (e.g., H-2 would be a singlet).

C NMR Data (100 MHz,

)

Shift (, ppm)	Carbon Type	Assignment
163.5	Quaternary (C)	C-4 (Attached to OBn)
162.1	Quaternary (C)	C-2 (Attached to OMe)
135.8	Quaternary (C)	C-1' (Benzyl ipso)
133.5	Methine (CH)	C-6 (Ortho to CN)
128.7, 128.4, 127.5	Methine (CH)	Ph (Benzyl aromatic carbons)
119.2	Quaternary (C)	CN (Nitrile)
106.8	Methine (CH)	C-5
99.5	Methine (CH)	C-3 (Most shielded aromatic carbon)
93.5	Quaternary (C)	C-1 (Ipso to CN)
70.5	Methylene (CH)	O-CH
)	-Ph
56.1	Methyl (CH)	O-CH
)	

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without line broadening:

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS as an internal standard.

- Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.
- Shimming: Ensure automated gradient shimming is performed to resolve the meta coupling (Hz) between H-3 and H-5.

Quality Control Specifications

For use as a pharmaceutical intermediate, the following criteria are recommended:

- Appearance: White to off-white crystalline solid.
- Purity (HPLC): >98.0% (Area %).[2]
- Residual Solvent: <5000 ppm (check for acetone/ethanol peaks in NMR).
- Identity:

H NMR and IR must match reference spectra.

References

- Hennequin, L. F., et al. (2002). "Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors." *Journal of Medicinal Chemistry*, 45(6), 1300–1312.
- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70129, 4-Methoxybenzotrile (Analogous spectral data reference).
- AstraZeneca AB. (2001). "Quinazoline Derivatives." [3] World Intellectual Property Organization Patent WO0132651. (Describes synthesis of related benzyloxy-methoxy-benzotrile intermediates).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). *Spectrometric Identification of Organic Compounds* (7th ed.). John Wiley & Sons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
- [2. 4-Nitrobenzonitrile\(619-72-7\) IR Spectrum \[chemicalbook.com\]](#)
- [3. 4-Methoxybenzylamine\(2393-23-9\) 1H NMR spectrum \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 4-(Benzyloxy)-2-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1344258/docs#technical-whitepaper-spectroscopic-characterization-structural-validation-of-4-benzyloxy-2-methoxybenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)